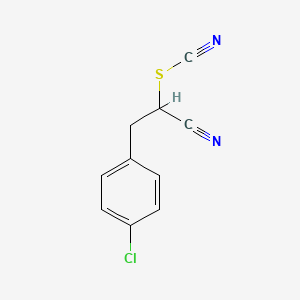
phenacyl(triphenyl)phosphanium;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苯酰基(三苯基)膦;氢溴酸盐,也称为 (2-氧代-2-苯乙基)三苯基膦溴化物,是一种化学化合物,其分子式为 C26H22OPBr。它是一种膦盐,由于其反应性和多功能性,广泛用于有机合成。该化合物在形成碳-碳键和碳-杂原子键方面特别有价值,使其成为各种化学反应中的重要中间体。
准备方法
合成路线和反应条件
苯酰基(三苯基)膦;氢溴酸盐可以通过在三苯基膦存在下对苯酰溴进行溴化而合成。该反应通常涉及使用诸如 N-溴代琥珀酰亚胺 (NBS) 等溴化剂,在温和条件下进行。反应如下进行:
苯酰溴的溴化: 苯酰溴在诸如二氯甲烷 (DCM) 等溶剂存在下用 NBS 处理,以产生溴化产物。
苯酰基(三苯基)膦;氢溴酸盐的形成: 然后将溴化产物与三苯基膦反应,形成所需化合物。
工业生产方法
苯酰基(三苯基)膦;氢溴酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用自动化反应器并精确控制反应条件,以确保高产率和纯度。在工业环境中,连续流反应器和先进的纯化技术(如重结晶和色谱)的使用很常见。
化学反应分析
反应类型
苯酰基(三苯基)膦;氢溴酸盐经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成膦氧化物。
还原: 它可以被还原形成三苯基膦和苯酰醇。
取代: 溴离子可以被其他亲核试剂取代,形成不同的衍生物。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 使用诸如硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。
取代: 胺、硫醇和醇等亲核试剂可以在碱性或中性条件下使用。
形成的主要产物
氧化: 膦氧化物。
还原: 三苯基膦和苯酰醇。
取代: 取决于所用亲核试剂的各种取代苯酰基衍生物。
科学研究应用
苯酰基(三苯基)膦;氢溴酸盐在科学研究中具有广泛的应用:
化学: 它用作合成杂环化合物的试剂,以及在各种有机反应中作为催化剂。
生物学: 该化合物用于研究酶机制,并作为探针来研究生物途径。
工业: 该化合物用于生产特种化学品,以及作为染料和颜料生产过程中的中间体。
作用机制
苯酰基(三苯基)膦;氢溴酸盐的作用机制涉及它在各种化学反应中充当亲核试剂或亲电试剂的能力。三苯基膦部分可以参与亲核取代反应,而苯酰基可以进行亲电加成反应。化合物的反应性受溴离子存在的影响,溴离子可以很容易地被其他亲核试剂取代。
相似化合物的比较
苯酰基(三苯基)膦;氢溴酸盐可以与其他类似的化合物进行比较,例如:
苯酰氯: 结构相似,但由于存在氯而不是溴,反应性较低。
苄基三苯基膦溴化物: 类似的膦盐,但具有苄基而不是苯酰基。
三苯基膦氧化物: 三苯基膦的氧化形式,具有不同的反应性和应用。
苯酰基(三苯基)膦;氢溴酸盐是独特的,因为它结合了苯酰基和三苯基膦部分,这在有机合成中提供了独特的反应性和多功能性。
属性
分子式 |
C26H23BrOP+ |
|---|---|
分子量 |
462.3 g/mol |
IUPAC 名称 |
phenacyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C26H22OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChI 键 |
AEHDSYHVTDJGDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


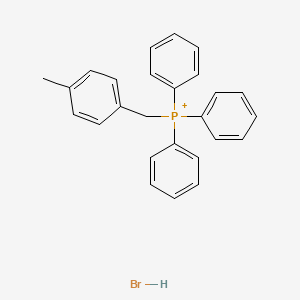
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)

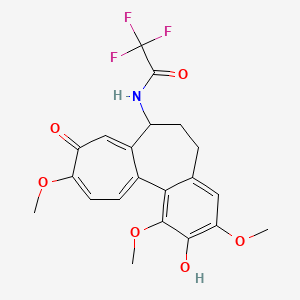
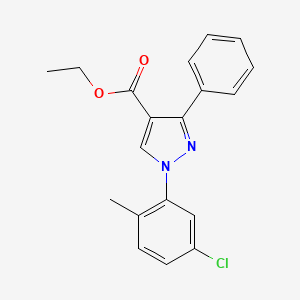
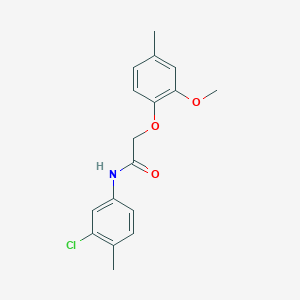
![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)
![7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11961401.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)


